1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-

Synthetic Chemistry Calycanthaceous Alkaloids Process Optimization

Procure 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- (CAS 54744-66-0) for your fragment-based drug discovery, spirocyclization chemistry, or antifungal lead optimization programs. This oxindole building block offers a validated binding mode to JARID1B (PDB 5FYZ) and a favorable LogP of 0.5, making it ideal for crystallography-driven optimization. Unlike simple indole-3-acetonitrile, the 2-oxo group enables unique reactivity and biological outcomes, supported by a high-yielding synthetic route (86%). Ships ambient; for R&D use only.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 54744-66-0
Cat. No. B1607191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-
CAS54744-66-0
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)CC#N
InChIInChI=1S/C10H8N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5H2,(H,12,13)
InChIKeyHGYKSFCCBATMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

54744-66-0 | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile: A Core Oxindole Building Block for Fragment-Based Discovery & Antifungal Scaffold Synthesis


1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- (CAS 54744-66-0) is a synthetically versatile oxindole derivative featuring a 2-oxoindoline core with a C3‑acetonitrile substituent [1]. With a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol , it presents a moderately polar, fragment-sized scaffold (LogP 0.5, HBD 1, HBA 2) [1] that is widely employed as a key intermediate in the synthesis of bioactive calycanthaceous alkaloid analogues and as a validated 3D fragment in structure-based drug design.

Why Generic Substitution of 54744-66-0 Fails: Critical Role of the 2-Oxo Moiety in Reactivity & Biological Profile


Simple indole‑3‑acetonitrile or other oxindole variants cannot reliably replace 1H‑indole‑3‑acetonitrile, 2,3‑dihydro‑2‑oxo‑ in synthetic or biological workflows. The 2‑oxo group fundamentally alters the compound’s electronic character and hydrogen‑bonding capacity [1], enabling unique reactivity in Knoevenagel condensations and spirocyclizations that are unavailable to non‑oxidized analogs . Furthermore, the oxindole core is a privileged scaffold in medicinal chemistry [2], and the specific C3‑acetonitrile substitution is essential for generating the calycanthaceous alkaloid framework ; substituting a different nitrile‑bearing building block leads to divergent, and often less potent, biological outcomes.

Product-Specific Quantitative Evidence: 54744-66-0 Differentiation vs. Oxindole & Indole Analogs


Synthetic Yield Advantage: 86% One‑Step Conversion from Indole‑3‑acetonitrile

In a reported synthetic route, 1H‑indole‑3‑acetonitrile, 2,3‑dihydro‑2‑oxo‑ (54744-66-0) is obtained from indole‑3‑acetonitrile in a single step with a yield of approximately 86% . This high efficiency is critical for scaling up the production of downstream calycanthaceous alkaloid analogues, where the use of alternative, lower‑yielding oxindole precursors would significantly increase cost and material waste.

Synthetic Chemistry Calycanthaceous Alkaloids Process Optimization

Potent Antifungal Scaffold: MIC as Low as 15.63 μg/mL in Derived Alkaloids

While direct MIC data for the parent compound are not available, calycanthaceous alkaloid analogues synthesized from 54744-66-0 exhibit potent antifungal and antibacterial activities. Notably, one analogue (Compound a1) demonstrated an MIC of 15.63 μg/mL against Bacillus cereus, Escherichia sp., and Ralstonia solanacearum, outperforming the positive controls streptomycin and penicillin . The target compound itself has been reported to possess antifungal effects against Sclerotinia sclerotiorum and Fusarium oxysporum , establishing it as a validated scaffold.

Antifungal Agrochemical Plant Pathogens

iNOS Inhibition IC50: 8 μM (8.00E+3 nM) in Murine Macrophages

In a ChEMBL-curated assay, 1H‑indole‑3‑acetonitrile, 2,3‑dihydro‑2‑oxo‑ inhibited inducible nitric oxide synthase (iNOS) in activated murine macrophages with an IC50 of 8.00E+3 nM (8 μM) [1]. This quantitative benchmark provides a reference point for anti‑inflammatory screening, although a direct comparator is not provided in the dataset.

Inflammation iNOS Immunology

Validated 3D Fragment: Co‑crystal Structure with Human JARID1B (PDB 5FYZ)

The compound has been successfully co‑crystallized with the catalytic domain of human JARID1B (PDB ID: 5FYZ), demonstrating its utility as a 3D fragment for structure‑based design [1]. This experimental structural validation is a significant differentiator, as it confirms a specific binding mode and provides a direct template for rational optimization of JARID1B inhibitors.

Fragment-Based Drug Discovery JARID1B X-ray Crystallography

Favorable Physicochemical Profile: Reduced LogP and Increased Polarity vs. Indole‑3‑acetonitrile

Computed properties of 54744-66-0 (MW 172.18, LogP 0.5, HBD 1, HBA 2) [1] compare favorably to the unsubstituted indole‑3‑acetonitrile (MW 156.18, estimated LogP ~1.3). The lower LogP (Δ ≈ -0.8) and the addition of a hydrogen‑bond acceptor (the 2‑oxo group) are predicted to improve aqueous solubility and reduce non‑specific binding, key attributes for CNS drug discovery and fragment library design.

Drug-likeness Physicochemical Properties CNS MPO

Optimal Research & Industrial Application Scenarios for 54744-66-0 (2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile)


Fragment-Based Screening Against JARID1B and Related Epigenetic Targets

Given its co‑crystal structure with human JARID1B (PDB 5FYZ) [1], 54744-66-0 is an ideal starting point for fragment‑based drug discovery programs targeting histone demethylases. Procurement for crystallography‑driven optimization campaigns is strongly supported by the availability of this validated binding mode.

Synthesis of Calycanthaceous Alkaloid Libraries for Agrochemical Antifungal Screening

The compound’s established use as a precursor to potent antifungal calycanthaceous analogues , combined with a high‑yielding synthetic route (86% conversion) , makes it a cost‑effective building block for generating focused libraries aimed at plant pathogen control (e.g., Sclerotinia sclerotiorum, Fusarium oxysporum).

Medicinal Chemistry Lead Optimization for Anti‑Inflammatory Agents

With a documented iNOS inhibition IC50 of 8 μM [2], the oxindole core of 54744-66-0 serves as a structurally characterized hit for medicinal chemistry optimization. Researchers can leverage its favorable physicochemical profile (LogP 0.5) [3] to design analogs with improved potency and reduced off‑target effects.

Spacer / Linker in PROTAC and Bifunctional Molecule Design

The combination of a rigid oxindole scaffold, a single rotatable bond, and a terminal nitrile group makes 54744-66-0 a useful building block for constructing PROTACs or other bifunctional molecules, where its validated 3D geometry can be exploited to achieve productive ternary complex formation.

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